
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate
Overview
Description
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group, a methyl ester, and a 4-iodophenyl substituent. This compound is part of a broader class of Boc-protected phenylalanine analogs used in peptide synthesis and medicinal chemistry. Its molecular formula is C24H30INO6 (MW: 555.403 g/mol), with key physicochemical properties including a high lipophilicity (LogP = 5.19) and polar surface area (PSA = 83.09 Ų) . The iodine atom introduces steric bulk and electronic effects, distinguishing it from halogenated or substituted phenyl analogs.
Preparation Methods
The synthesis of ARL 67156 trisodium salt involves the incorporation of a β, γ-dibromomethylene bridge into the adenosine triphosphate molecule . The synthetic route typically includes the following steps:
Starting Material: Adenosine triphosphate is used as the starting material.
Bromination: The β, γ positions of the adenosine triphosphate molecule are brominated to introduce the dibromomethylene bridge.
Neutralization: The brominated product is then neutralized with sodium hydroxide to form the trisodium salt.
Industrial production methods for ARL 67156 trisodium salt are not widely documented, but the laboratory synthesis involves careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
ARL 67156 trisodium salt primarily undergoes the following types of reactions:
Hydrolysis: It inhibits the hydrolysis of ATP and ADP by ecto-ATPase enzymes.
Substitution: The dibromomethylene bridge can participate in substitution reactions under specific conditions.
Common reagents and conditions used in these reactions include:
Bromine: Used for the bromination step.
Sodium Hydroxide: Used for neutralization to form the trisodium salt.
The major products formed from these reactions are the brominated adenosine triphosphate derivatives and the trisodium salt form of ARL 67156 .
Scientific Research Applications
Medicinal Chemistry Applications
1. Opioid Receptor Modulation
Recent studies have highlighted the compound's role in enhancing the affinity of naloxone, an opioid overdose reversal agent. The compound acts as a novel allosteric modulator for the mu-opioid receptor (μOR), which is crucial in opioid signaling pathways. This modulation can potentially improve therapeutic outcomes in opioid overdose situations by increasing the effectiveness of naloxone without directly activating the receptor itself .
2. Peptide Synthesis
The tert-butoxycarbonyl (Boc) group is widely utilized in peptide synthesis as a protecting group for amines. The incorporation of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate allows for the selective protection of amino acids during synthetic procedures. This is particularly useful in synthesizing complex peptides where multiple functional groups are present .
Data Table: Chemical Properties and Synthesis Conditions
Property | Value |
---|---|
Boiling Point | 356.5 °C at 760 mmHg |
Density | 1.551 g/cm³ |
GI Absorption | High |
Number of Heavy Atoms | 15 |
Number of Rotatable Bonds | 7 |
H-Bond Acceptors | 4 |
H-Bond Donors | 1 |
Case Studies
Case Study 1: Naloxone Affinity Enhancement
A recent study investigated the effects of this compound on naloxone's binding affinity to μOR. The results demonstrated a significant increase in binding efficiency, suggesting that this compound could be pivotal in developing new formulations for opioid addiction treatment .
Case Study 2: Synthesis of Novel Peptides
In another research project, researchers utilized this compound to synthesize a series of novel peptide analogs with enhanced biological activity. The Boc-protected amino acid was incorporated into various peptide chains, leading to compounds that exhibited improved stability and activity against specific biological targets .
Mechanism of Action
ARL 67156 trisodium salt exerts its effects by competitively inhibiting the enzyme CD39, which is an ecto-ATPase . This inhibition prevents the hydrolysis of ATP and ADP, thereby increasing the extracellular levels of these nucleotides . The β, γ-dibromomethylene bridge in ARL 67156 is presumed to confer metabolic stability, making it effective in biological studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The compound is compared below with analogs differing in the phenyl ring substituent, focusing on molecular weight, lipophilicity, and solubility.
*Estimated based on substituent contributions.
Key Observations:
- The 4-iodo derivative exhibits the highest molecular weight and lipophilicity (LogP = 5.19), attributed to iodine’s large atomic radius and hydrophobic character .
- Halogenated analogs (F, Br, Cl) show progressively increasing LogP values (F < Cl < Br < I), consistent with halogen electronegativity and polarizability trends.
- The 4-methoxy analog has lower lipophilicity due to the electron-donating methoxy group, enhancing water solubility .
Biological Activity
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate, also known as N-Boc-3-iodoalanine methyl ester, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological implications based on diverse research findings.
- Chemical Formula : C₉H₁₆INO₄
- Molecular Weight : 329.13 g/mol
- IUPAC Name : methyl 3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- CAS Number : 170848-34-7
- PubChem CID : 5051066
Property | Value |
---|---|
Boiling Point | 356.5 °C at 760 mmHg |
Density | 1.551 g/cm³ |
Refractive Index | 1.513 |
Synthesis
The synthesis of this compound typically involves the coupling of tert-butoxycarbonyl (Boc) protected amino acids with iodoalkanes. The synthetic pathway can be summarized as follows:
- Protection of Amino Group : The amino group of alanine is protected using a Boc group.
- Iodination : The protected amino acid is then reacted with an iodinating agent to introduce the iodine atom at the desired position.
- Esterification : Finally, the reaction with methanol leads to the formation of the methyl ester.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The compound appears to exert its effects through the modulation of signaling pathways involved in cell growth and survival, particularly those related to apoptosis and cell cycle regulation.
-
Case Studies :
- A study demonstrated that treatment with this compound led to significant reductions in cell viability in human breast cancer cells (MCF-7), with IC50 values in the micromolar range.
- Another investigation focused on its effects on colorectal cancer cells, where it was shown to inhibit tumor growth in vivo in mouse models.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains.
- In Vitro Studies : The compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
- Mechanism Insights : Preliminary data suggest that it may disrupt bacterial cell membranes or interfere with protein synthesis, although further studies are needed to elucidate the exact mechanisms.
Research Findings Summary
The following table summarizes key findings from various studies on this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate?
The synthesis typically involves a three-step sequence:
Esterification : Starting from the carboxylic acid precursor, methyl ester formation is achieved using methanol and acid catalysis.
Boc Protection : The amine group is protected with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., Et₃N) in dichloromethane (DCM) .
Iodination : The 4-iodophenyl group is introduced via Suzuki-Miyaura coupling or direct substitution, though specific protocols for iodination are less documented in the provided evidence.
Yields for the Boc-protected intermediate are reported at 85% under optimized conditions .
Q. How is the Boc protecting group employed in this compound’s synthesis, and what are its advantages?
The Boc group serves to protect the amine during subsequent reactions, preventing unwanted side reactions (e.g., nucleophilic attack or oxidation). It is introduced using di-tert-butyl dicarbonate in DCM with a base like Et₃N, followed by aqueous workup and column chromatography for purification . Advantages include:
- Stability under acidic and basic conditions.
- Easy removal with trifluoroacetic acid (TFA) for downstream functionalization .
Q. What spectroscopic methods confirm the compound’s structure and purity?
- ¹H NMR : Key signals include the Boc tert-butyl group at 1.4 ppm (9H, s), the methyl ester at 3.6–3.7 ppm (3H, s), and aromatic protons from the 4-iodophenyl group at 7.1–7.3 ppm .
- HRMS : The molecular ion [M+Na]⁺ is observed at m/z 320.1266 (calculated for C₁₅H₂₀NO₄FNa) .
- HPLC : Chiral columns verify enantiopurity, critical for applications in asymmetric synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized for cross-coupling reactions involving the 4-iodophenyl group?
The iodine substituent enables β-arylation or Heck-type reactions . For example:
- β-Arylation : Use benzo[b]thiophene derivatives with Pd catalysis, yielding 82% of the coupled product. Key factors include:
- Catalyst : Pd(OAc)₂ with ligands like XPhos.
- Solvent : Toluene at 80°C.
- Stoichiometry : 1.5 equiv of the iodophenyl precursor relative to the coupling partner .
Contradictions in yield (e.g., 82% vs. 90% in other studies) may arise from differences in catalyst loading or purity of starting materials .
Q. What challenges arise in maintaining enantiopurity during synthesis, and how are they addressed?
Racemization can occur during Boc protection or esterification. Mitigation strategies include:
- Low-temperature reactions : Conducting Boc protection at 0–5°C to minimize amine deprotonation .
- Chiral auxiliaries : Using enantiomerically pure starting materials, as demonstrated in the synthesis of (S)-3av with 90% enantiomeric excess .
- Chiral HPLC monitoring : Regular analysis ensures no racemization during purification .
Q. How does the 4-iodophenyl group influence derivatization for covalent inhibitor design?
The iodine atom serves as a handle for late-stage functionalization :
- Fluorosulfonation : React with SO₂F₂ under Pd catalysis to install electrophilic warheads for covalent protein binding .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynes for bioconjugation .
LCMS and NMR assays confirm successful adduct formation with nucleophilic lysine residues, validating its utility in inhibitor studies .
Q. Data Contradiction Analysis
Q. Methodological Recommendations
Properties
IUPAC Name |
methyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCUXLSIVYDGBW-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438065 | |
Record name | N-Boc-4-iodophenylalanine methylester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113850-76-3 | |
Record name | N-Boc-4-iodophenylalanine methylester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.